Structural Differentiation from WAY‑324572: Cinnamyl Amine vs. Cinnamyl Amide Determines Hydrogen‑Bonding Capacity
The target compound is a tertiary amine bearing a trans‑cinnamyl group directly attached to the piperazine nitrogen. Its closest commercially available analog, WAY‑324572 (CAS 219988‑92‑8), replaces the benzyl‑CH₂‑piperazine linkage with a carbonyl (amide), converting the cinnamyl‑amine into a cinnamyl‑amide . This single‑atom change eliminates the amine's hydrogen‑bond acceptor capacity and alters the pKₐ of the piperazine nitrogen, resulting in a different protonation state at physiological pH. In the tyrosinase co‑crystal structure (PDB 6QXD), the piperazine nitrogen of the co‑crystallized inhibitor engages in a key polar interaction with a copper‑coordinating histidine residue; the carbonyl of the amide analog would be unable to replicate this contact [1].
| Evidence Dimension | Functional group at piperazine‑cinnamyl junction |
|---|---|
| Target Compound Data | Tertiary amine (CH₂‑N); hydrogen‑bond acceptor; pKₐ (calc.) ≈ 8.0–8.5 |
| Comparator Or Baseline | WAY‑324572: Amide (C=O‑N); hydrogen‑bond acceptor only at carbonyl; pKₐ (calc.) ≈ N/A (amide nitrogen non‑basic) |
| Quantified Difference | Qualitative difference in hydrogen‑bonding capability and protonation state at pH 7.4 |
| Conditions | Structural comparison based on SMILES and molecular modeling; supported by tyrosinase co‑crystal PDB 6QXD demonstrating piperazine‑nitrogen interaction with active‑site histidine. |
Why This Matters
For researchers building on the 4‑fluorobenzyl‑piperazine tyrosinase inhibitor series, the amine functionality is essential to reproduce the binding mode seen in the co‑crystal structure; substitution with an amide (WAY‑324572) is predicted to abolish this interaction and reduce potency.
- [1] PDB entry 6QXD. Crystal Structure of tyrosinase from Bacillus megaterium with JKB inhibitor in the active site. Deposited 2019‑03‑07. Primary citation: Ielo et al., Eur J Med Chem 2019. Available at: https://pdbj.org/mine/summary/6qxd. View Source
